molecular formula C12H10ClFN2O B6328950 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1270722-72-9

5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6328950
CAS No.: 1270722-72-9
M. Wt: 252.67 g/mol
InChI Key: MMSCNFKVVSWVKM-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its pyrazole core and various substituents, including a chlorine atom, an ethyl group, a fluorophenyl group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by chlorination and subsequent introduction of the ethyl and fluorophenyl groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to form a corresponding alcohol or amine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It is being studied for its effects on various biological systems.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • 5-Chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness: 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

5-chloro-3-ethyl-1-(3-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-2-11-10(7-17)12(13)16(15-11)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCNFKVVSWVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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